molecular formula C7H13IO2 B13288872 3-Iodo-4-(propan-2-yloxy)oxolane

3-Iodo-4-(propan-2-yloxy)oxolane

Cat. No.: B13288872
M. Wt: 256.08 g/mol
InChI Key: RSKHUTAFXZWNTE-UHFFFAOYSA-N
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Description

3-Iodo-4-(propan-2-yloxy)oxolane is an organic compound with the molecular formula C(_7)H(_13)IO(_2) It is characterized by the presence of an iodine atom attached to an oxolane ring, which is further substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(propan-2-yloxy)oxolane typically involves the iodination of a suitable oxolane precursor. One common method is the reaction of 4-(propan-2-yloxy)oxolane with iodine in the presence of a strong oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(propan-2-yloxy)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated oxolane compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 4-(propan-2-yloxy)oxolane-3-ol, while oxidation can produce this compound-2-one.

Scientific Research Applications

3-Iodo-4-(propan-2-yloxy)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propan-2-yloxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(propan-2-yloxy)oxolane
  • 3-Chloro-4-(propan-2-yloxy)oxolane
  • 3-Fluoro-4-(propan-2-yloxy)oxolane

Uniqueness

Compared to its halogenated analogs, 3-Iodo-4-(propan-2-yloxy)oxolane is unique due to the larger atomic radius and higher polarizability of the iodine atom. This results in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

3-iodo-4-propan-2-yloxyoxolane

InChI

InChI=1S/C7H13IO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3

InChI Key

RSKHUTAFXZWNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1COCC1I

Origin of Product

United States

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